2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Overview
Description
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with pyridinecarboxylic acids under acid catalysis conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 4-(phenylmethoxy)phenyl acetic acid to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding to proteins or nucleic acids. The phenylmethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole: This compound shares the triazole and pyridine rings but lacks the thioether and acetamide functionalities.
2-amino-5-(4-pyridyl)-1,3,4-thiadiazole: This compound has a similar pyridine ring but features a thiadiazole ring instead of a triazole ring.
Uniqueness
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a phenylmethoxyphenyl group
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c23-28-21(17-10-12-24-13-11-17)26-27-22(28)31-15-20(29)25-18-6-8-19(9-7-18)30-14-16-4-2-1-3-5-16/h1-13H,14-15,23H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEMMWZGZRXYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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